Lipophilicity (logP) Head-to-Head: 6-COOH vs. 3-COOH Regioisomers of the Tricyclo[3.2.1.02,4]octane Cage
The computed partition coefficient (XLogP3-AA) of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is 1.5, compared to a measured logP of 2.097 for the 3-carboxylic acid regioisomer (CAS 37399-09-0) [1][2]. This represents a ΔlogP of approximately –0.6 units, indicating the 6-isomer is roughly 4-fold less lipophilic. For context, bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-1-COOH) has a reported logP of 0.87, and cubane-1-carboxylic acid has a logP of approximately –0.07 to 0.44 [3]. The 6-COOH regioisomer therefore occupies a distinct intermediate lipophilicity space, offering a balance between the high logP of the 3-isomer and the lower logP of smaller cage acids [4].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Tricyclo[3.2.1.02,4]octane-3-carboxylic acid (CAS 37399-09-0): logP = 2.097; BCP-1-COOH (CAS 22287-28-1): logP = 0.87; Cubane-1-COOH: logP ≈ 0.07–0.44 |
| Quantified Difference | ΔlogP = –0.6 vs. 3-COOH isomer; +0.63 vs. BCP-1-COOH; +1.06–1.43 vs. cubane-1-COOH |
| Conditions | Target: XLogP3-AA (PubChem computed); 3-COOH isomer: experimental logP (ChemBase); BCP-1-COOH: experimental logP (BOC Sciences); Cubane-1-COOH: computed logP (ChemSpace) |
Why This Matters
The intermediate logP of the 6-COOH regioisomer may provide a more favorable balance of permeability and solubility for oral drug candidates compared to the more lipophilic 3-COOH isomer or the more hydrophilic BCP/cubane alternatives, directly influencing lead optimization decisions.
- [1] PubChem. Tricyclo(3.2.1.0,2,4)octane-6-carboxylic acid. XLogP3-AA = 1.5. CID 134691130. Accessed 2026. View Source
- [2] ChemBase. tricyclo[3.2.1.0^{2,4}]octane-3-carboxylic acid. Hydrophobicity (logP) = 2.097; Melting point = 96–98°C. Accessed 2026. View Source
- [3] ChemSpace. Cubane-1-carboxylic acid. LogP = –0.07. Accessed 2026. View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
